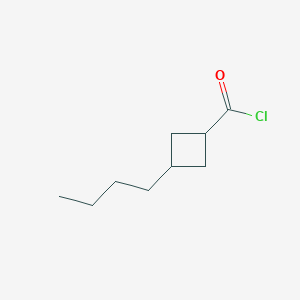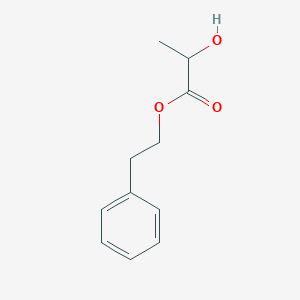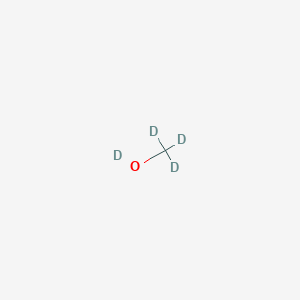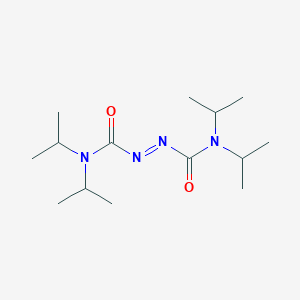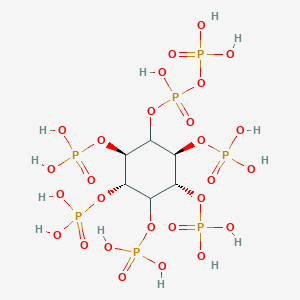
4-Fluoronaphthalen-1-ol
Descripción general
Descripción
4-Fluoronaphthalen-1-ol is an organic compound with the molecular formula C₁₀H₇FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a hydroxyl group at the first position.
Aplicaciones Científicas De Investigación
4-Fluoronaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a derivative of naphthol, which is known to interact with various enzymes and receptors in the body . .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other naphthol derivatives, possibly through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by 4-Fluoronaphthalen-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
There is currently no available information on the specific enzymes, proteins, or other biomolecules that 4-Fluoronaphthalen-1-ol interacts with .
Cellular Effects
There is currently no available information on how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is currently no available information on how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is currently no available information on any enzymes or cofactors that this compound interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is currently no available information on any transporters or binding proteins that this compound interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is currently no available information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoronaphthalen-1-ol typically involves multiple steps. One common method starts with 1-fluoronaphthalene as the raw material. The process includes halogenation, boration, and hydrolysis reactions. The overall yield of this method can reach up to 60% . Another reported method involves the use of 1,1-dichlormethyl ether, although this route is less efficient with a lower yield .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of raw materials and reaction conditions is optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-fluoronaphthalen-1-one, while reduction can produce 4-fluoronaphthalen-1-amine .
Comparación Con Compuestos Similares
- 4-Fluoronaphthalen-1-amine
- 4-Fluoronaphthalen-1-one
- 4-Fluoronaphthalen-1-boronic acid
Comparison: 4-Fluoronaphthalen-1-ol is unique due to the presence of both a hydroxyl group and a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with other molecules. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
4-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVIUUAFONRTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448322 | |
| Record name | 4-fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315-53-7 | |
| Record name | 4-Fluoro-1-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUORO-1-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3244G92F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

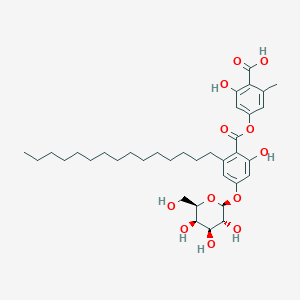
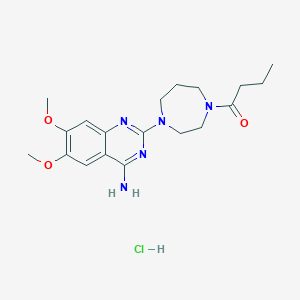
![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)
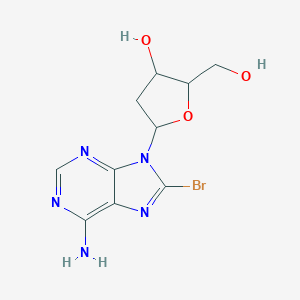

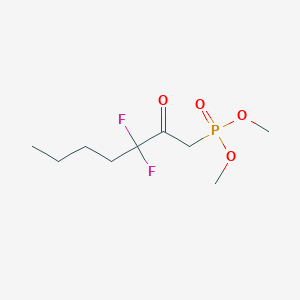
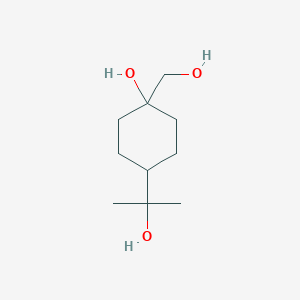
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
